

Application Notes and Protocols for Lipid Quantification in Yeast Using Nile Red

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Compound of Interest

Compound Name: **Nile Red**

Cat. No.: **B1663514**

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Introduction

The quantification of intracellular lipids in yeast is crucial for various research areas, including biofuel development, metabolic engineering, and the study of lipid-related diseases. **Nile Red** (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a lipophilic fluorescent dye widely used for the rapid and sensitive detection of neutral lipids within cells.^{[1][2][3]} Its fluorescence is environmentally sensitive, exhibiting strong emission in hydrophobic environments like lipid droplets while being quenched in aqueous media.^[4] This property makes it an excellent tool for both qualitative visualization and quantitative measurement of intracellular lipid accumulation in yeast.^{[1][3]}

This document provides detailed protocols for staining yeast cells with **Nile Red** and quantifying their lipid content using fluorescence microscopy and microplate-based assays.

Principle of the Method

Nile Red readily partitions into intracellular lipid droplets. When excited by light of a specific wavelength, it emits a fluorescent signal whose intensity is proportional to the amount of neutral lipids.^[2] By measuring this fluorescence, one can estimate the relative lipid content of the yeast cell population. For neutral lipids, the excitation maximum is typically around 488-552 nm, and the emission maximum is in the range of 585-636 nm.^{[4][5]} The use of solvents like

dimethyl sulfoxide (DMSO) can enhance the permeability of the yeast cell wall to the dye, leading to improved staining and more accurate quantification.[6]

Data Presentation

Quantitative data from **Nile Red**-based lipid quantification assays can be presented in various formats. Below are examples of how to structure data for clear comparison.

Table 1: Relative Fluorescence Units (RFU) of Different Yeast Strains

Yeast Strain	Condition	Mean RFU (\pm SD)	Fold Change vs. Control
Saccharomyces cerevisiae (Wild Type)	Standard Medium	1500 \pm 120	1.0
Saccharomyces cerevisiae (Wild Type)	Nitrogen Limitation	4500 \pm 350	3.0
Yarrowia lipolytica (Wild Type)	Standard Medium	8000 \pm 600	5.3
Yarrowia lipolytica (Wild Type)	Nitrogen Limitation	25000 \pm 1800	16.7
Saccharomyces cerevisiae (Lipid Mutant)	Standard Medium	800 \pm 90	0.5

Table 2: Effect of Different Solvents on **Nile Red** Fluorescence

Solvent System	Yeast Strain	Mean RFU (\pm SD)
1x PBS	Meyerozyma guilliermondii BI281A	1200 \pm 150
1x PBS + 5% v/v Isopropyl Alcohol	Meyerozyma guilliermondii BI281A	1800 \pm 200
50% v/v Glycerol	Meyerozyma guilliermondii BI281A	2500 \pm 280
Culture Medium + 5% v/v DMSO	Meyerozyma guilliermondii BI281A	4200 \pm 410

Experimental Protocols

Protocol 1: Qualitative Analysis of Lipid Droplets by Fluorescence Microscopy

This protocol is suitable for visualizing lipid droplets in yeast cells.

Materials:

- Yeast culture
- Phosphate-Buffered Saline (PBS)
- **Nile Red** stock solution (1 mg/mL in acetone or DMSO)
- Glass slides and coverslips
- Fluorescence microscope with appropriate filter sets (e.g., TRITC or a custom set for **Nile Red**)

Procedure:

- Harvest yeast cells from the culture by centrifugation (e.g., 3000 x g for 5 minutes).
- Wash the cells once with PBS to remove residual medium.

- Resuspend the cell pellet in PBS to a desired optical density (e.g., OD₆₀₀ of 1.0).
- Add **Nile Red** stock solution to the cell suspension to a final concentration of 1-5 µg/mL.
- Incubate the cell suspension in the dark at room temperature for 5-15 minutes.
- Place a small volume (e.g., 5-10 µL) of the stained cell suspension onto a glass slide and cover with a coverslip.
- Observe the cells under a fluorescence microscope. Lipid droplets will appear as bright yellow-gold or red fluorescent structures within the cells.[\[7\]](#)

Protocol 2: High-Throughput Quantitative Analysis of Lipids Using a Microplate Reader

This protocol is designed for the rapid quantification of lipid content in multiple samples.[\[6\]](#)

Materials:

- Yeast cultures grown under different conditions
- PBS
- **Nile Red** stock solution (1 mg/mL in acetone or DMSO)
- Dimethyl sulfoxide (DMSO)
- Black, clear-bottom 96-well microplate
- Microplate reader with fluorescence detection capabilities

Procedure:

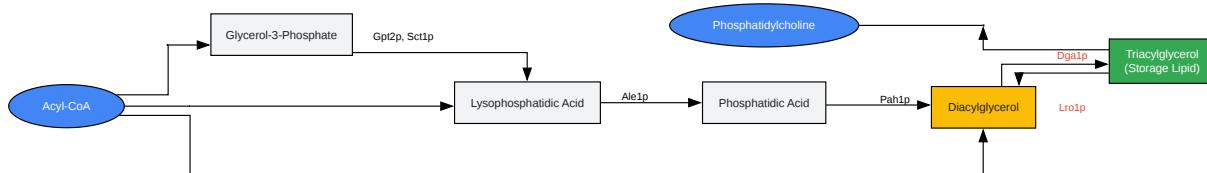
- Grow yeast cultures in the 96-well microplate or in separate tubes/flasks.
- Measure the optical density (OD₆₀₀) of the cultures to normalize for cell number.

- Cell Permeabilization (Optional but Recommended): Add DMSO to each well to a final concentration of 5% (v/v) to improve dye uptake.[5][6] Mix gently.
- Staining: Prepare a working solution of **Nile Red** in PBS or your culture medium. Add the **Nile Red** working solution to each well to a final concentration of 0.25-1 μ g/mL.
- Incubation: Incubate the microplate in the dark at room temperature. It is recommended to take kinetic readings every 1-2 minutes for 20-30 minutes to determine the time of maximal fluorescence, as this can vary between strains and conditions.[7][8] Alternatively, a fixed incubation time of 10-20 minutes can be used.[9]
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 488-550 nm and an emission wavelength of 585-640 nm.[5][9]
- Data Analysis: Subtract the fluorescence of a blank control (medium with **Nile Red** but no cells) from all readings. Normalize the fluorescence intensity to the cell density (OD_{600}) to obtain the relative fluorescence per cell.

Mandatory Visualizations

Triacylglycerol (TAG) Biosynthesis Pathway in Yeast

The following diagram illustrates the main pathways for the synthesis of triacylglycerols (TAGs), the primary storage lipids in yeast lipid droplets.[1][7]

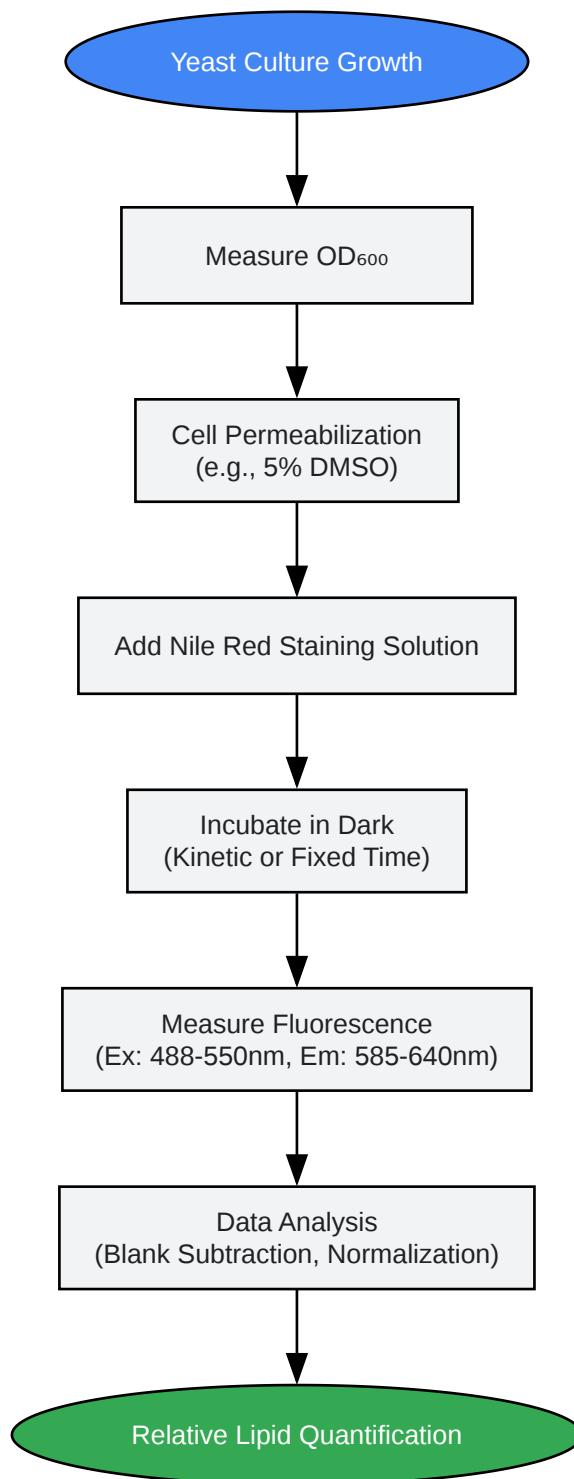


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Caption: Triacylglycerol biosynthesis pathway in *Saccharomyces cerevisiae*.

Experimental Workflow for Lipid Quantification

The diagram below outlines the key steps in the quantitative analysis of yeast lipids using a microplate reader.



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Caption: Workflow for microplate-based lipid quantification in yeast.

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